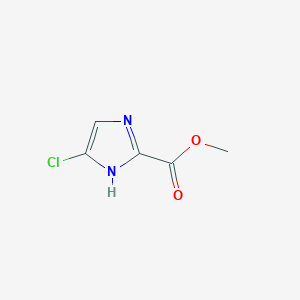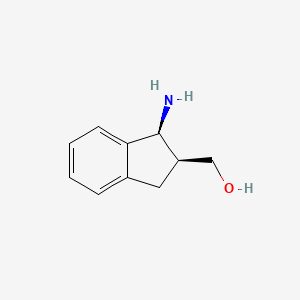
4-(Oxetan-3-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-3-YL)benzonitrile is an organic compound characterized by the presence of an oxetane ring and a benzonitrile group The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Oxetan-3-YL)benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-iodooxetane with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of nickel (II) iodide and sodium hexamethyldisilazane as reagents. This reaction is carried out in isopropyl alcohol at elevated temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction of the nitrile group yields primary amines .
Scientific Research Applications
4-(Oxetan-3-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-YL)benzonitrile involves its interaction with various molecular targets and pathways. The oxetane ring’s stability and reactivity allow it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxetan-3-YL)benzoic acid
- 3-Methyl-4-(Oxetan-3-YL)benzonitrile
- 4-(Oxetan-3-YL)benzaldehyde
Uniqueness
4-(Oxetan-3-YL)benzonitrile is unique due to the presence of both the oxetane ring and the benzonitrile group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1044507-48-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(oxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2 |
InChI Key |
XXVYRUPKYONESN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)


![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)

![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)



